5-Bromoquinoline hydrochloride
Overview
Description
5-Bromoquinoline hydrochloride is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the fifth position of the quinoline ring and a hydrochloride group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Bromination of Quinoline: The primary method involves the bromination of quinoline using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature conditions.
Hydrochloride Formation: The resulting 5-bromoquinoline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactors and efficient separation techniques to ensure high purity and yield. The process is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Mechanism of Action
Target of Action
Quinolines, the class of compounds to which 5-bromoquinoline hydrochloride belongs, are known for their wide range of applications in medicinal and synthetic organic chemistry .
Biochemical Pathways
Quinoline derivatives are known to have diverse applications in medicinal and synthetic organic chemistry, suggesting they may influence a variety of biochemical pathways .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromoquinoline hydrochloride are not fully understood due to limited research. As a derivative of quinoline, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the bromine atom present in the compound .
Cellular Effects
Quinoline derivatives are known to have diverse biological activities, which suggests that this compound could influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. Future studies should investigate this aspect, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Quinoline and its derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Subcellular Localization
Future studies should investigate potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Scientific Research Applications
5-Bromoquinoline hydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological systems and as a tool in molecular biology research.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Bromoquinoline
2-Bromoquinoline
3-Bromoquinoline
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
5-bromoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLBGYZMSIHBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856366 | |
Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421580-26-9 | |
Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.